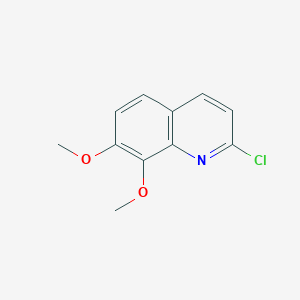
2-Chloro-7,8-dimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7,8-dimethoxyquinoline is a quinoline derivative known for its significant chemical and biological properties. Quinoline and its derivatives are important due to their structural chemistry and biological activities, including antifungal, antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7,8-dimethoxyquinoline typically involves the chlorination of 7,8-dimethoxyquinoline. One common method includes the reaction of 7,8-dimethoxyquinoline with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-7,8-dimethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed:
- Substitution reactions yield various quinoline derivatives with different substituents at the 2-position.
- Oxidation reactions produce quinoline derivatives with carbonyl or carboxyl groups.
- Reduction reactions result in tetrahydroquinoline derivatives .
Scientific Research Applications
2-Chloro-7,8-dimethoxyquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-7,8-dimethoxyquinoline involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Molecular Targets: The presence of chlorine and methoxy groups enhances its binding affinity to specific molecular targets, leading to its biological effects.
Comparison with Similar Compounds
2-Chloro-7,8-dimethoxyquinoline can be compared with other similar compounds, such as:
4-Chloro-6,7-dimethoxyquinoline: This compound has similar chemical properties but differs in the position of the chlorine atom, affecting its reactivity and biological activity.
2-Chloro-5,8-dimethoxyquinoline:
Uniqueness: The unique combination of chlorine and methoxy groups in this compound enhances its reactivity and makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
2-chloro-7,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10ClNO2/c1-14-8-5-3-7-4-6-9(12)13-10(7)11(8)15-2/h3-6H,1-2H3 |
InChI Key |
YYQKDCJHOFTPAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CC(=N2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


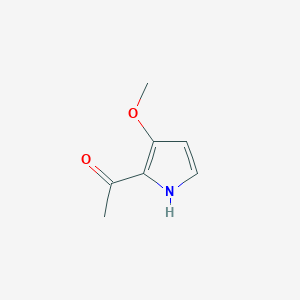
![2-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B12854608.png)
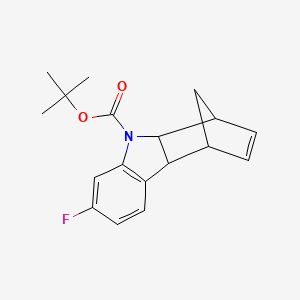
![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12854614.png)
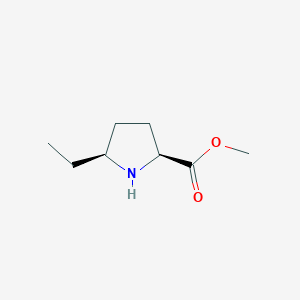
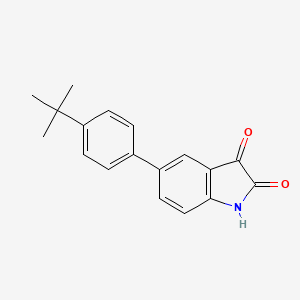
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)
![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
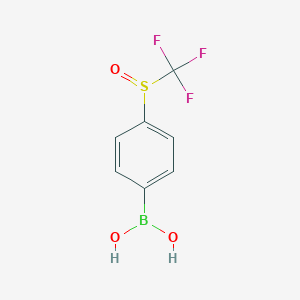
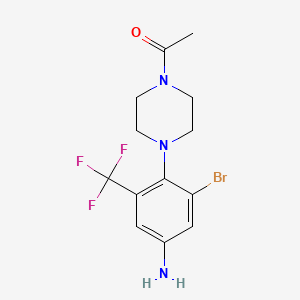
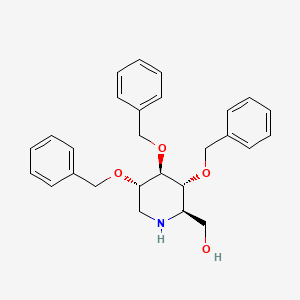
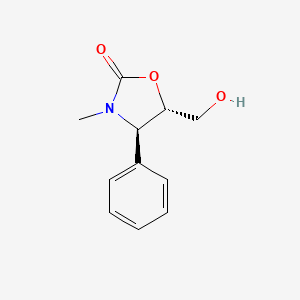
![5-Chloro-6-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12854668.png)

